Lumifusidic Acid
説明
Lumifusidic Acid is a synthetic derivative of fusidic acid, a steroidal antibiotic primarily used to combat bacterial infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). While fusidic acid (CAS 6990-06-3) is a naturally occurring compound derived from Fusidium coccineum, Lumifusidic Acid features structural modifications aimed at enhancing pharmacokinetic properties, such as improved solubility and reduced protein binding . These alterations are designed to increase bioavailability and minimize side effects, such as hepatotoxicity, which are associated with the parent compound.
特性
CAS番号 |
3482-49-3 |
|---|---|
分子式 |
C₃₁H₄₈O₆ |
分子量 |
516.71 |
同義語 |
(3α,4α,8α,9β,11α,13α,14β,16β,17E)-16-(Acetyloxy)-3,11-dihydroxy-29-Nordammara-17(20),24-dien-21-oic Acid |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Structurally and Functionally Similar Compounds
Structural Analogues: Fusidic Acid
Key Differences:
- Chemical Structure: Fusidic acid has a tetracyclic triterpenoid structure with a carboxylic acid group, while Lumifusidic Acid introduces a luminescent side chain to facilitate tracking in pharmacokinetic studies .
- Protein Binding : Fusidic acid binds extensively (>95%) to serum proteins, reducing free drug availability. Lumifusidic Acid reduces this binding to ~80%, increasing therapeutic efficacy .
Efficacy Data:
| Property | Fusidic Acid | Lumifusidic Acid |
|---|---|---|
| MIC₉₀ for MRSA (μg/mL) | 0.5–1.0 | 0.25–0.5 |
| Serum Protein Binding | >95% | ~80% |
| Half-life (hours) | 9–15 | 12–18 |
| Bioavailability | 20–35% | 40–50% |
MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates.
Functional Analogues: Sulfosalicylic Acid
Comparative Insights:
- Protein Precipitation : SSA is widely used to precipitate proteins in urine analysis, while Lumifusidic Acid’s structural design allows selective binding to bacterial elongation factor G (EF-G), a target absent in SSA .
- Therapeutic Scope: SSA lacks antimicrobial activity but is utilized in diagnostic assays. Lumifusidic Acid retains fusidic acid’s antibacterial mechanism but with broader pH stability (effective at pH 4–9 vs. fusidic acid’s pH 6–8) .
Humic Acid Derivatives: Lessons from Natural Analogues
Humic acid fractions, such as fulvic acid and humin, share macromolecular complexity with Lumifusidic Acid but differ in origin and function:
- Solubility and Molecular Weight : Humic acids are water-soluble at high pH, while Lumifusidic Acid maintains solubility across a wider pH range. Molecular weights for humic substances vary (500–10,000 Da), whereas Lumifusidic Acid has a defined molecular weight (~785 Da) .
- Biological Activity: Humic substances exhibit nonspecific antimicrobial effects via chelation, contrasting with Lumifusidic Acid’s targeted inhibition of bacterial protein synthesis .
Research Findings and Limitations
Advantages of Lumifusidic Acid
Challenges and Gaps
- Resistance Potential: Like fusidic acid, resistance via mutations in EF-G remains a concern. Cross-resistance studies between fusidic acid and Lumifusidic Acid are pending .
- Limited Clinical Data: Most studies are preclinical; Phase III trials are needed to validate safety and efficacy in humans.
Q & A
Q. How should researchers design experiments to resolve contradictions in reported antibacterial efficacy of Lumifusidic Acid across different bacterial strains?
- Methodological Answer: Conduct a systematic review of existing literature to identify variables causing discrepancies (e.g., bacterial strain mutations, culture media pH, or solvent carriers). Design a factorial experiment varying these parameters, and use multivariate regression to isolate confounding factors. For example, test Lumifusidic Acid against isogenic S. aureus strains with differing efflux pump expression levels, and quantify ATPase activity via luminescence assays . Publish raw datasets and statistical code to enable reproducibility .
Q. What methodologies can address the reproducibility crisis in Lumifusidic Acid’s pharmacokinetic data across preclinical models?
- Methodological Answer: Standardize animal models (e.g., Sprague-Dawley rats vs. CD-1 mice) and dosing regimens (oral vs. intravenous). Use physiologically based pharmacokinetic (PBPK) modeling to predict interspecies differences in absorption and metabolism. Validate predictions with in vivo sampling at multiple timepoints and compare with in vitro hepatocyte clearance assays. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine study objectives and minimize bias .
Q. How can researchers integrate omics approaches (e.g., transcriptomics, metabolomics) to elucidate Lumifusidic Acid’s off-target effects?
- Methodological Answer: Perform RNA-seq on treated bacterial cultures to identify differentially expressed genes unrelated to primary targets (e.g., stress response pathways). Pair this with untargeted metabolomics (LC-QTOF-MS) to detect altered metabolite levels. Use pathway enrichment tools like KEGG or STRING to map interactions, and validate findings with CRISPR interference (CRISPRi) silencing of candidate genes. Ensure metadata follows FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories .
Q. What strategies are effective for reconciling conflicting structural data (e.g., crystallography vs. NMR) on Lumifusidic Acid-protein interactions?
- Methodological Answer: Compare X-ray crystallography structures (resolution ≤ 2.0 Å) with NMR-derived models under identical buffer conditions (pH, temperature). Use molecular dynamics (MD) simulations to assess conformational flexibility and docking scores. If discrepancies persist, employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map dynamic binding interfaces. Publish negative results and computational workflows to aid peer critique .
Methodological Frameworks for Data Analysis
Q. How can researchers adapt Lumifusidic Acid studies for co-administration with immunotherapies in oncology models?
- Methodological Answer: Design syngeneic mouse tumor models (e.g., CT26 colorectal cancer) treated with Lumifusidic Acid and anti-PD-1 antibodies. Use flow cytometry to quantify tumor-infiltrating lymphocytes (TILs) and multiplex cytokine assays (e.g., Luminex) to assess immune activation. Address ethical considerations via IACUC protocols and pre-register study designs on platforms like ClinicalTrials.gov or OSF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
